molecular formula C18H18N2O2S2 B2703643 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide CAS No. 825596-97-2

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide

Cat. No.: B2703643
CAS No.: 825596-97-2
M. Wt: 358.47
InChI Key: BZYPPBNTHBPUEB-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Formation of Benzamide: The final step involves the coupling of the ethoxylated benzothiazole with 2-(ethylsulfanyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide group, potentially converting it to an amine.

    Substitution: The ethoxy group and the benzothiazole ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with specific properties, such as dyes, polymers, and catalysts.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, 2-mercaptobenzothiazole, and 6-methoxybenzothiazole share structural similarities.

    Benzamide Derivatives: Compounds such as N-phenylbenzamide and N-(2-hydroxyphenyl)benzamide are structurally related.

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(ethylsulfanyl)benzamide is unique due to the presence of both the ethoxy and ethylsulfanyl groups, which may confer distinct chemical and biological properties compared to other benzothiazole and benzamide derivatives.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-ethylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-3-22-12-9-10-14-16(11-12)24-18(19-14)20-17(21)13-7-5-6-8-15(13)23-4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYPPBNTHBPUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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